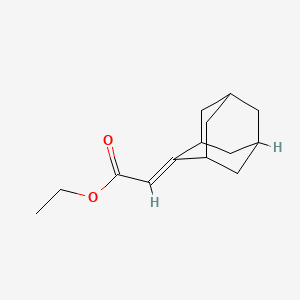

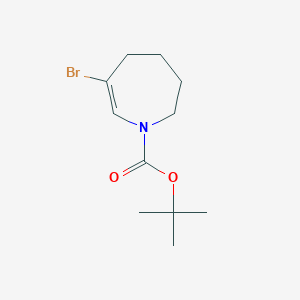

![molecular formula C18H17N3OS2 B2966635 6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862975-32-4](/img/structure/B2966635.png)

6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine” is a complex organic molecule that contains several functional groups, including a methoxy group, an isopropyl group, and two benzothiazole rings . Compounds with similar structures have been studied for their potential biological activities .

Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .科学的研究の応用

Anticancer Applications

One study investigated the synthesis and evaluation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine for their cytotoxicity against cancer cell lines. These compounds showed promising anti-cancer activity, particularly against the Colo205 cell line, with IC50 values ranging from 5.04–13 μM. The compound induced G2/M cell cycle arrest and apoptosis through p53 activation and mitochondrial-dependent pathways, highlighting its potential as a small-molecule activator of p53 for cancer therapy (Kumbhare et al., 2014).

Antifungal Activity

Another study synthesized derivatives containing the 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine framework, exhibiting significant antifungal effects against Aspergillus terreus and Aspergillus niger. This suggests the compound's derivatives could be developed into potent antifungal agents, contributing to addressing fungal infections (Jafar et al., 2017).

Material Science Applications

In material science, the synthesis and characterization of benzothiazole derivatives, including those related to the compound of interest, have been explored for their potential applications in organic semiconductors. These materials are used in a wide range of electronic devices, demonstrating the versatility of benzothiazole derivatives in developing new materials with desired electronic properties (Chen et al., 2016).

Hydrolysis Studies

Hydrolysis studies of novel styrenic Schiff base derivatives of benzothiazole, including similar chemical structures, have provided insights into the reactivity and stability of these compounds in various conditions, which is crucial for their application in chemical synthesis and potential drug development (Benachenhou et al., 2012).

特性

IUPAC Name |

4-methoxy-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-10(2)11-7-8-12-15(9-11)24-17(19-12)21-18-20-16-13(22-3)5-4-6-14(16)23-18/h4-10H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXSCLDRCLHXAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-isopropyl-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)

![1-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2966558.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2966559.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)

![9-(2-chlorophenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2966561.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)